molecular formula C16H14FN3OS2 B11127626 5-(3-fluorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11127626
M. Wt: 347.4 g/mol
InChI Key: WFDJXPYVNAPLCV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole family, which is a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties . The specific compound combines a thiazole core with a carboxamide group and a fluorophenyl substituent.

Preparation Methods

The synthetic route for this compound involves several steps

    Key Step Synthesis of Oxazole Rings: Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the oxazole rings are formed.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore derivatives of this compound for potential drug candidates due to its thiazole scaffold.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Antitumor Activity: Investigations into its potential as an antitumor agent.

    Antioxidant Properties: Studies on its ability to scavenge free radicals.

Industry::

    Agrochemicals: Exploration of its pesticidal properties.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific molecular targets. Further research is needed to elucidate its mode of action.

Properties

Molecular Formula

C16H14FN3OS2

Molecular Weight

347.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14FN3OS2/c1-10-20-14(15(23-10)11-3-2-4-12(17)9-11)16(21)19-6-5-13-18-7-8-22-13/h2-4,7-9H,5-6H2,1H3,(H,19,21)

InChI Key

WFDJXPYVNAPLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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